molecular formula C21H22ClN3O3 B2771675 N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-N'-(3-chloro-2-methylphenyl)ethanediamide CAS No. 2034302-48-0

N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-N'-(3-chloro-2-methylphenyl)ethanediamide

Cat. No.: B2771675
CAS No.: 2034302-48-0
M. Wt: 399.88
InChI Key: NIPIYIPYDNJBJI-UHFFFAOYSA-N
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Description

N-[2-(1-Benzofuran-2-yl)-2-(dimethylamino)ethyl]-N'-(3-chloro-2-methylphenyl)ethanediamide is a synthetic organic compound designed for non-human research applications. This molecule features a benzofuran moiety, a structural component present in various compounds studied for their biological activities. For instance, some novel benzofuran derivatives have been synthesized and screened for antimicrobial properties, demonstrating activity against microorganisms such as Staphylococcus aureus and Candida albicans . The compound's structure also incorporates a dimethylaminoethyl chain and a chloro-methylphenyl group, which are functional groups often explored in medicinal chemistry for their potential to interact with biological targets. Compounds with similar dimethylaminoethyl and halogenated phenyl groups have been investigated as inhibitors of enzymes like acetylcholinesterase . The integration of these distinct pharmacophores makes this diamide derivative a compound of interest for further investigation in various biochemical and pharmacological research contexts, including potential mechanism-of-action studies and structure-activity relationship (SAR) profiling. This product is intended for research purposes only and is not approved for diagnostic, therapeutic, or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-N'-(3-chloro-2-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O3/c1-13-15(22)8-6-9-16(13)24-21(27)20(26)23-12-17(25(2)3)19-11-14-7-4-5-10-18(14)28-19/h4-11,17H,12H2,1-3H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIPIYIPYDNJBJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCC(C2=CC3=CC=CC=C3O2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-N'-(3-chloro-2-methylphenyl)ethanediamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C19H22ClN3OC_{19}H_{22}ClN_3O, indicating a complex structure that includes a benzofuran moiety and a dimethylamino group. Its structural characteristics suggest potential interactions with various biological targets.

Research indicates that compounds similar to this compound may exert their effects through the following mechanisms:

  • Inhibition of Enzymatic Activity : The dimethylamino group is known to interact with various enzymes, potentially inhibiting their activity and affecting metabolic pathways.
  • Receptor Modulation : The presence of the benzofuran ring suggests possible interaction with neurotransmitter receptors, which could modulate neuronal signaling pathways.

Antitumor Activity

Studies have shown that related compounds exhibit significant antitumor activity. For instance, N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA), a structurally similar compound, has been evaluated in clinical trials and demonstrated efficacy against various cancer cell lines . This indicates that this compound may also possess anticancer properties.

Neuroprotective Effects

The dimethylamino group enhances lipid solubility, allowing for better penetration into the central nervous system. Preliminary studies suggest potential neuroprotective effects, possibly through the modulation of neurotransmitter systems .

Case Studies

  • Antitumor Efficacy
    • A study involving DACA reported a 44% recovery of the drug and its metabolites in urine after administration, indicating substantial systemic exposure. The major metabolite was identified as DACA-N-oxide, suggesting metabolic pathways that could be relevant for this compound .
  • Neuropharmacological Assessment
    • In experimental models, compounds with similar structures have been shown to reduce oxidative stress markers in neuronal cells, indicating potential protective effects against neurodegeneration .

Data Tables

Biological ActivityRelated CompoundObserved Effect
AntitumorDACASignificant reduction in tumor cell viability
NeuroprotectiveSimilar benzofuran derivativesDecreased oxidative stress markers

Q & A

Q. Typical Synthesis Steps :

Benzofuran intermediate preparation : Cyclization of substituted phenols with propargyl alcohols under acidic conditions .

Amide coupling : React the benzofuran-derived amine with 3-chloro-2-methylphenyl ethanediamide using coupling agents (e.g., HATU, EDC/HOBt) .

Purification : Column chromatography or recrystallization to isolate the final product.

Q. Critical Parameters :

  • Solvent choice : Polar aprotic solvents (DMF, DCM) improve reagent solubility .
  • Temperature : Low temperatures (0–5°C) reduce side reactions during coupling .
  • Catalysts : HATU or EDC with DIEA (base) enhance coupling efficiency .

Q. Example Optimization Table :

StepSolventCatalystTemperatureYield Range*
Benzofuran synthesisEthanolH₂SO₄Reflux60–70%
Amide couplingDMFHATU/DIEA0–5°C75–85%
*Hypothetical data based on analogous syntheses .

Basic: Which analytical methods validate purity and structure?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and amide bond formation .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using C18 columns with acetonitrile/water gradients .
  • Mass Spectrometry (MS) : ESI-MS verifies molecular weight (e.g., calculated for C₂₂H₂₃ClN₂O₃: 422.14 g/mol) .

Troubleshooting Tip : Impurities from incomplete coupling can be resolved via iterative recrystallization in ethyl acetate/hexane .

Advanced: How to resolve low yields in amide coupling?

Q. Strategies :

  • Alternative coupling reagents : Switch from EDC to HATU for sterically hindered amines .
  • Moisture control : Use anhydrous solvents and Schlenk lines to prevent hydrolysis .
  • Solvent screening : Test DCM vs. THF for improved reactant solubility .

Case Study : For a related ethanediamide, replacing EDC with HATU increased yields from 60% to 82% .

Advanced: Addressing contradictions in bioactivity data (in vitro vs. in vivo)

Q. Root Causes :

  • Poor solubility : Use co-solvents (e.g., DMSO/PEG) or salt forms to enhance bioavailability .
  • Metabolic instability : Conduct microsomal stability assays; consider prodrug strategies .

Q. Methodology :

Pharmacokinetic profiling : Measure plasma half-life and tissue distribution in rodent models.

Formulation optimization : Nanoemulsions or liposomes improve in vivo efficacy .

Advanced: Computational modeling for target binding prediction

Q. Approach :

  • Molecular docking (AutoDock Vina) : Simulate interactions with kinase domains using the compound’s 3D structure (generated via Gaussian09) .
  • Molecular Dynamics (MD) : GROMACS simulations assess binding stability over 100 ns trajectories .

Q. Limitations :

  • Force field inaccuracies for halogen bonds may overestimate affinity for chlorine-containing groups .
  • Solvation effects require explicit water models for reliable predictions.

Basic: Potential biological targets based on structural motifs

  • Kinases : Benzofuran and dimethylamino groups resemble ATP-competitive inhibitors (e.g., PI3K inhibitors) .
  • Neurotransmitter receptors : Dimethylamino mimics cholinergic ligands .
  • Antimicrobial targets : Chlorophenyl groups correlate with Gram-positive activity in analogs .

Validation : Perform kinase inhibition assays (e.g., ADP-Glo™) or radioligand binding studies .

Advanced: Stability testing under stress conditions

Q. Protocol :

pH stability : Incubate at pH 2 (gastric) and pH 7.4 (physiological) for 24h; monitor degradation via HPLC .

Thermal stability : Store at 40°C/75% RH for 4 weeks (ICH Q1A guidelines).

Light exposure : Test under UV/vis light per ICH Q1B .

Data Interpretation : Degradation products >5% indicate need for formulation adjustments (e.g., antioxidants or lyophilization) .

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